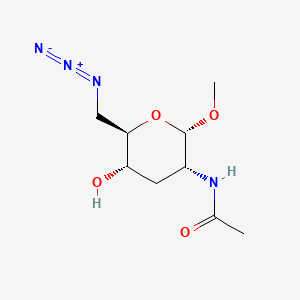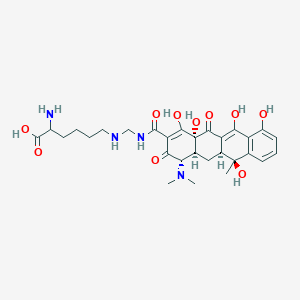
Methyl 2-(Acetylamino)-6-azido-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(Acetylamino)-6-azido-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside is a complex organic compound that belongs to the class of azido sugars This compound is characterized by the presence of an azido group (-N3) and an acetylamino group (-NHCOCH3) attached to a deoxy sugar backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(Acetylamino)-6-azido-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside typically involves multiple steps, starting from a suitable sugar precursor. One common approach is the selective protection and functionalization of hydroxyl groups on the sugar molecule, followed by the introduction of the azido group through nucleophilic substitution reactions. The acetylamino group can be introduced via acetylation reactions using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis often requires the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize the formation of by-products. Purification techniques such as crystallization, chromatography, and recrystallization are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(Acetylamino)-6-azido-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The azido group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the azido group under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amino sugar derivatives.
Substitution: Various substituted sugar derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(Acetylamino)-6-azido-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in the study of glycosylation processes and as a probe for labeling and detecting biomolecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds.
Mecanismo De Acción
The mechanism of action of Methyl 2-(Acetylamino)-6-azido-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This reactivity is exploited in bioconjugation and labeling studies. The acetylamino group may also play a role in modulating the compound’s interactions with enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(Acetylamino)-5-iodobenzoate: Another acetylamino derivative with different functional groups.
Methyl 2-acetamidoacrylate: Exhibits anti-inflammatory properties and is used in medicinal chemistry.
1-(Acetylamino(aryl)methyl)-2-naphthols: Synthesized via multi-component reactions and used in various chemical applications.
Uniqueness
Methyl 2-(Acetylamino)-6-azido-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside is unique due to the presence of both azido and acetylamino groups on a deoxy sugar backbone. This combination of functional groups imparts distinct reactivity and potential for diverse applications in chemical biology and medicinal chemistry.
Propiedades
Fórmula molecular |
C9H16N4O4 |
|---|---|
Peso molecular |
244.25 g/mol |
Nombre IUPAC |
N-[(2S,3R,5S,6R)-6-(azidomethyl)-5-hydroxy-2-methoxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C9H16N4O4/c1-5(14)12-6-3-7(15)8(4-11-13-10)17-9(6)16-2/h6-9,15H,3-4H2,1-2H3,(H,12,14)/t6-,7+,8-,9+/m1/s1 |
Clave InChI |
SRKDTDQRODIHDA-XAVMHZPKSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1C[C@@H]([C@H](O[C@@H]1OC)CN=[N+]=[N-])O |
SMILES canónico |
CC(=O)NC1CC(C(OC1OC)CN=[N+]=[N-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[7-Trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidin-3-ylethynyl]-pyridine-3-sulfonic acid](/img/structure/B13406824.png)

![(6aR,10aR)-9-Carboxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-yl beta-D-glucopyranosiduronic acid](/img/structure/B13406833.png)
![2-Methyl-5-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13406838.png)





![Ethyl 3-amino-6-fluoro-9-methyl-4-oxo-4,9-dihydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B13406865.png)


